Iodofluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

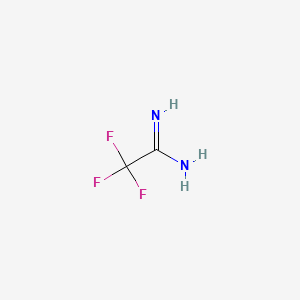

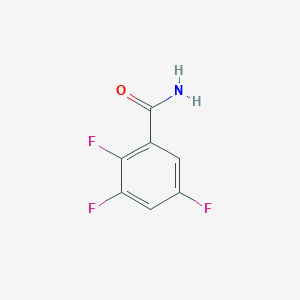

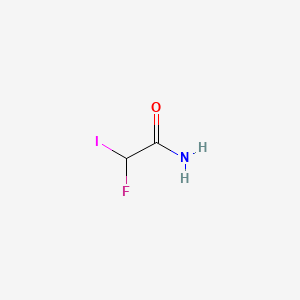

Iodofluoroacetamide is a heterocyclic organic compound . It is also known by other names such as Fluoroiodoacetamide and 2-Iodo-2-fluoroacetamide .

Molecular Structure Analysis

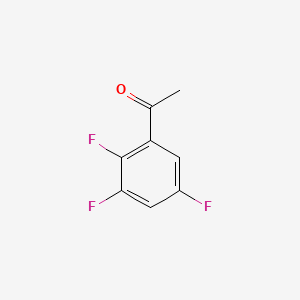

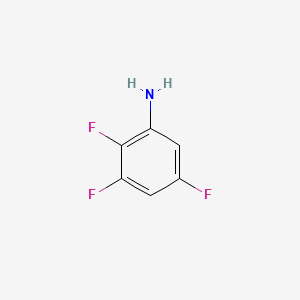

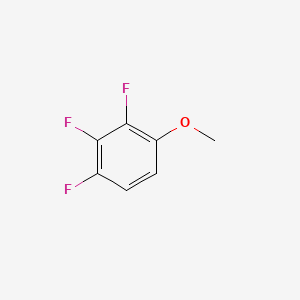

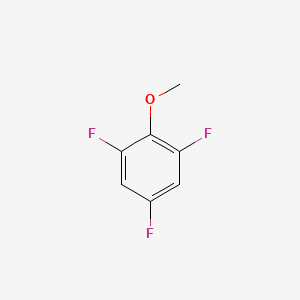

The molecular structure of Iodofluoroacetamide consists of a carbon backbone with an iodine and a fluorine atom attached to the same carbon atom . The molecular formula is C2H3FINO .Physical And Chemical Properties Analysis

Iodofluoroacetamide has a molecular weight of 202.95 and a molecular formula of C2H3FINO . It has a boiling point of 278.5ºC at 760 mmHg and a density of 2.332g/cm³ .Safety and Hazards

Mécanisme D'action

Target of Action

Iodofluoroacetamide is an alkylating agent that primarily targets the thiol group of cysteine in proteins . The thiol group plays a crucial role in the structure and function of proteins, and its modification by Iodofluoroacetamide can significantly alter the protein’s activity .

Mode of Action

Iodofluoroacetamide interacts with its targets by covalently binding to the thiol group of cysteine . This binding prevents the protein from forming disulfide bonds, which are essential for maintaining the protein’s three-dimensional structure and function . The alteration in the protein’s structure can lead to changes in its activity, potentially affecting various biochemical processes within the cell .

Biochemical Pathways

For instance, the modification of cysteine residues can disrupt the function of enzymes, potentially altering metabolic pathways .

Pharmacokinetics

Its metabolism and excretion would depend on its reactivity and stability, as well as the body’s detoxification mechanisms .

Result of Action

The molecular and cellular effects of Iodofluoroacetamide’s action largely depend on the specific proteins it modifies. By preventing the formation of disulfide bonds, Iodofluoroacetamide can disrupt the function of proteins, leading to various cellular effects . For instance, if the modified protein is an enzyme, its catalytic activity may be impaired, potentially affecting the biochemical reactions it mediates .

Action Environment

The action, efficacy, and stability of Iodofluoroacetamide can be influenced by various environmental factors. For instance, the presence of other reactive molecules can compete with Iodofluoroacetamide for binding to cysteine residues, potentially affecting its efficacy . Additionally, factors such as pH and temperature can influence the stability of Iodofluoroacetamide, potentially affecting its reactivity and lifespan .

Propriétés

IUPAC Name |

2-fluoro-2-iodoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FINO/c3-1(4)2(5)6/h1H,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBAQRIPIOXEBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382051 |

Source

|

| Record name | 2-fluoro-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

431-13-0 |

Source

|

| Record name | 2-fluoro-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.